![molecular formula C9H15NO2 B12311000 Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a heterocyclic compound containing a pyrrole ring fused with a cyclopentane ring, and an ester functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under acidic conditions to facilitate cyclization . The reaction conditions often include heating and the use of a solvent such as toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl hexahydrocyclopenta[c]pyrrole-3a-carboxylate
- Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Uniqueness
Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)10-6-5-9/h7,10H,2-6H2,1H3 |
Clé InChI |
HRTPFAHCMCRODE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCC1NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



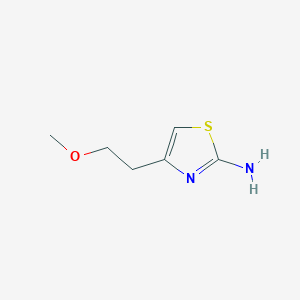

![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
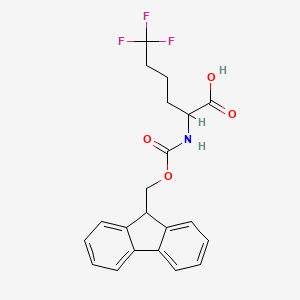

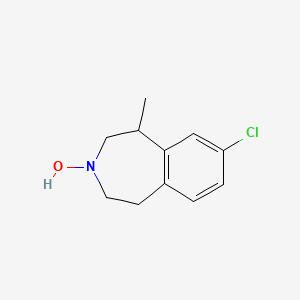
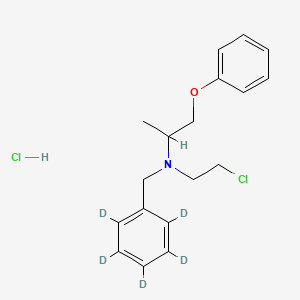
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
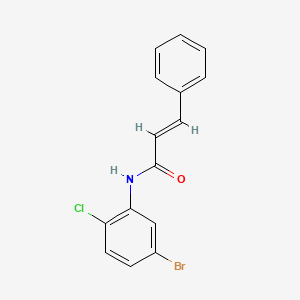
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
